Sodium chloroacetate

Catalog No.
S656075
CAS No.
3926-62-3
M.F
C2H2ClO2Na
C2H2ClNaO2
M. Wt
116.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium chloroacetate

CAS Number

3926-62-3

Product Name

Sodium chloroacetate

IUPAC Name

sodium;2-chloroacetate

Molecular Formula

C2H2ClO2Na
C2H2ClNaO2

Molecular Weight

116.48 g/mol

InChI

InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1

InChI Key

FDRCDNZGSXJAFP-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])Cl.[Na+]

solubility

Solubility in water, g/100ml at 20 °C: 85

Synonyms

Acetocaustin, chloroacetate, chloroacetic acid, chloroacetic acid, aluminum salt, chloroacetic acid, ammonium (2:1) salt, chloroacetic acid, ammonium salt, chloroacetic acid, calcium (3:1) salt, chloroacetic acid, calcium salt, chloroacetic acid, potassium (2:1) salt, chloroacetic acid, potassium salt, chloroacetic acid, silver salt, chloroacetic acid, sodium (2:1) salt, chloroacetic acid, sodium (5:2) salt, chloroacetic acid, sodium salt, monochloroacetic acid, SODIUM CHLOROACETATE

Canonical SMILES

C(C(=O)[O-])Cl.[Na+]

Isomeric SMILES

C(C(=O)[O-])Cl.[Na+]

The exact mass of the compound Sodium chloroacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 85. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Nanofiltration Membrane Modification:

  • Researchers have explored the use of sodium chloroacetate to modify the surface of nanofiltration membranes. This modification aims to improve the membrane's resistance to protein fouling, a major challenge in nanofiltration processes. Studies have shown that grafting sodium chloroacetate onto the membrane surface enhances its antifouling performance, leading to higher filtration efficiency and reduced performance decline over time. [Source: National Institutes of Health, National Center for Biotechnology Information, "Sodium Chloroacetate Modified Polyethyleneimine/Trimesic Acid Nanofiltration Membrane to Improve Antifouling Performance"()]

Synthesis of New Compounds:

  • Sodium chloroacetate serves as a valuable building block in the synthesis of various organic compounds. Researchers utilize it in the preparation of dyes, pharmaceuticals, and other complex molecules. Its versatility and reactivity make it a useful tool for organic chemists. [Source: Sigma-Aldrich, "Sodium chloroacetate 98%"()]

Antimicrobial and Anti-inflammatory Activities:

  • Some studies have investigated the potential antimicrobial and anti-inflammatory properties of sodium chloroacetate derivatives. However, this research is still in its early stages, and further investigation is needed to confirm and fully understand these potential applications. [Source: Sigma-Aldrich, "Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives"()]

Sodium chloroacetate is an organic compound with the molecular formula C2H2ClO2Na\text{C}_2\text{H}_2\text{ClO}_2\text{Na} and a CAS number of 3926-62-3. It appears as a white to off-white crystalline powder that is soluble in water. The compound is known for its toxicological properties, particularly through ingestion or inhalation, and it can produce harmful effects upon exposure. Sodium chloroacetate is primarily used in the production of herbicides, dyes, and pharmaceuticals, making it a significant compound in both agricultural and industrial applications .

Sodium chloroacetate is a toxic compound and should be handled with care. Here are some key safety points:

  • Toxicity: Exposure to sodium chloroacetate can cause irritation of the skin, eyes, and respiratory system. Ingestion can lead to serious health problems.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a respirator when handling sodium chloroacetate.
  • Disposal: Follow proper disposal procedures as regulated by local authorities.
, including:

  • Hydrolysis: In aqueous solutions, sodium chloroacetate can hydrolyze to form monochloroacetic acid and sodium hydroxide. This reaction highlights its behavior as a weak base .
  • Thermal Decomposition: When heated to temperatures between 150°C and 200°C, sodium chloroacetate can undergo thermal elimination of sodium chloride, resulting in other products such as poly(hydroxyacetic acid) .
  • Reactivity with Strong Oxidants: Sodium chloroacetate reacts with strong oxidizing agents, producing toxic and corrosive gases such as chlorine and hydrogen chloride upon combustion .

Sodium chloroacetate has notable biological activity, primarily due to its metabolism into monochloroacetic acid upon ingestion. This metabolite exhibits moderate acute toxicity in various animal models. For instance, the oral LD50 values for rats range from 76 to 580 mg/kg, indicating significant potential for toxicity . Furthermore, studies have shown that exposure can lead to cardiovascular malformations and other soft tissue damage at high doses .

The compound is classified as very toxic to aquatic life, raising concerns about environmental impacts when released into water systems .

Sodium chloroacetate can be synthesized through several methods:

  • Chloroacetic Acid Neutralization: One common method involves neutralizing chloroacetic acid with sodium hydroxide or sodium carbonate. This reaction produces sodium chloroacetate along with water .
  • Direct Chlorination of Acetic Acid: Another synthesis route includes the chlorination of acetic acid using chlorine gas under controlled conditions, followed by neutralization with sodium hydroxide .
  • Reactions with Sodium Bicarbonate: Sodium bicarbonate can also be reacted with chloroacetic acid to produce sodium chloroacetate .

Sodium chloroacetate has various applications across different fields:

  • Herbicide Production: It serves as a key ingredient in the formulation of contact herbicides used to control weeds .
  • Intermediate in Organic Synthesis: The compound is utilized as an intermediate in the synthesis of carboxymethyl cellulose and other synthetic organic chemicals .
  • Pharmaceuticals: It is involved in the production of certain pharmaceuticals due to its reactivity and ability to form derivatives that are therapeutically useful .

Sodium chloroacetate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Monochloroacetic AcidC2H3ClO2\text{C}_2\text{H}_3\text{ClO}_2Highly toxic; used in herbicides; corrosive
Dichloroacetic AcidC2H2Cl2O\text{C}_2\text{H}_2\text{Cl}_2\text{O}Used in pharmaceuticals; more potent than monochloroacetic acid
Acetic AcidC2H4O2\text{C}_2\text{H}_4\text{O}_2Less toxic; widely used in food and chemical industries
Sodium DichloroacetateC2Cl2O2Na\text{C}_2\text{Cl}_2\text{O}_2\text{Na}Used as a herbicide; less toxic than monochloroacetic acid

Uniqueness of Sodium Chloroacetate

Sodium chloroacetate is unique due to its rapid metabolism into monochloroacetic acid, which contributes to its distinct toxicological profile. Unlike acetic acid, which is generally safe for consumption, sodium chloroacetate poses significant health risks upon exposure. Its dual role as both a herbicide precursor and an intermediate in organic synthesis further distinguishes it from similar compounds.

Reaction Mechanisms and Optimization Strategies

Sodium chloroacetate is primarily synthesized through the neutralization reaction between chloroacetic acid and sodium-containing bases. The most common approach involves treating chloroacetic acid with sodium carbonate according to the following reaction:

2ClCH₂COOH + Na₂CO₃ → 2ClCH₂COONa + H₂O + CO₂

This reaction proceeds via a simple acid-base neutralization mechanism, releasing carbon dioxide as a byproduct. The reaction kinetics can be optimized by controlling several parameters:

Table 1: Key Parameters Affecting Sodium Chloroacetate Synthesis

ParameterOptimal RangeEffect on Reaction
Temperature45-60°CHigher temperatures accelerate reaction rate but may increase side reactions
Reaction Time30-120 minutesLonger time increases yield but may affect purity
Molar Ratio (Acid:Base)2:1Stoichiometric ratio ensures complete neutralization
Concentration15-30% w/vHigher concentrations may cause precipitation issues
AgitationModerate to highEnsures uniform mixing and heat distribution

The reaction efficiency is significantly influenced by the rate of sodium carbonate addition. A controlled, portionwise addition is recommended to manage the exothermic nature of the reaction and the evolution of carbon dioxide. Laboratory-scale synthesis typically involves dissolving chloroacetic acid (15 g) in water (15 ml), followed by the gradual addition of sodium carbonate (16 g), resulting in carbon dioxide evolution. The mixture is then stirred at 45°C for 30 minutes to complete the reaction.

Alternative bases such as sodium hydroxide can also be employed, though the reaction produces water instead of carbon dioxide:

ClCH₂COOH + NaOH → ClCH₂COONa + H₂O

The hydrolysis kinetics of chloroacetic acid with sodium hydroxide have been studied under strongly alkaline conditions at temperatures ranging from 45-85°C. Research has shown that when using equimolar amounts of sodium chloroacetate and alkali, the hydrolysis follows second-order reaction kinetics (for conversions below 95%), with an activation energy of approximately 103 kJ/mol.

Industrial-Scale Synthesis Processes

Industrial production of sodium chloroacetate employs several methodologies optimized for large-scale manufacturing. These processes focus on efficiency, cost-effectiveness, and environmental considerations.

Batch Process:
The traditional batch process remains widely used in industrial settings. This method typically involves reaction vessels equipped with:

  • Temperature control systems
  • Efficient mixing mechanisms
  • Gas handling equipment for CO₂ removal
  • Dust control systems to manage powdered raw materials

Recent innovations in industrial equipment include specialized devices with feeding bins for sodium carbonate powder and chloroacetic acid powder, incorporating dust removal systems and kneading mechanisms to ensure uniform product quality. These systems often feature automated controls to manage the exothermic reaction and optimize yield.

Continuous Process:
For higher production volumes, continuous processes offer advantages in consistency and operational efficiency. These systems typically feature:

  • Continuous feeding of raw materials
  • Plug flow or continuously stirred tank reactors
  • Inline monitoring and control systems
  • Integrated drying and packaging units

A modern continuous process patent describes a system where sodium carbonate powder and chloroacetic acid powder are continuously fed into a reaction zone, with precise control of reaction parameters to ensure consistent product quality.

Alternative Production Methods and Innovations

Several innovative approaches have emerged for sodium chloroacetate production, addressing efficiency, sustainability, and specialized applications.

Sodium Silicate Method:
A novel method involves the reaction of sodium silicate with chloroacetic acid at room temperature in controlled reaction media. This approach offers several advantages:

  • Lower energy requirements (room temperature reaction)
  • Potential for improved product purity
  • Silicic acid (silicon dioxide) as a byproduct, which can be repurposed

The process involves the reaction:
Na₂SiO₃ + 2ClCH₂COOH → 2ClCH₂COONa + H₂SiO₃

After reaction completion, the mixture undergoes filtration to remove the silicic acid filter cake, yielding sodium chloroacetate solution.

Isoamyl Alcohol Method:
Another innovative approach employs isoamyl alcohol as a reaction medium. This process involves:

  • Adding 2500-3000L isoamyl alcohol to a reactor
  • Adding 150-200Kg sodium hydroxide
  • Heating to 130°C with reflux for 3 hours
  • Temperature-controlled distillation of part of the isoamyl alcohol at 132-143°C
  • Cooling to 115°C before adding back the distilled isoamyl alcohol
  • Further cooling to 80°C followed by addition of aluminum oxide (0.5-2Kg) and monochloroacetic acid (150-200Kg)
  • Heating to 110°C for 30 minutes, then to 120°C for an additional 30 minutes with reflux

This method offers advantages in product purity and control over reaction conditions, though it requires specialized equipment for solvent handling and recovery.

Solid-State Polymerization:
A specialized process involving thermal elimination of sodium chloride from sodium chloroacetate has been studied for producing polyglycolide (a polyester). This process:

  • Heats sodium chloroacetate to 150-200°C
  • Induces a solid-state reaction that eliminates NaCl
  • Produces poly(1-oxy-1-oxoethylene) in high yield

This approach has been characterized using thermal analysis (DSC, TG-DTA-mass spectrometry), NMR spectroscopy, X-ray powder diffractometry, electron microscopy, and X-ray absorption fine structure spectroscopy.

Purification and Yield Enhancement Techniques

Achieving high purity sodium chloroacetate is critical for many applications, particularly in pharmaceutical and food industries. Several purification and yield enhancement techniques have been developed.

Crystallization:
Controlled crystallization remains the primary purification method:

  • Temperature-controlled cooling crystallization
  • Anti-solvent crystallization using alcohols
  • Seeding with pure crystals to promote selective crystallization

Analytical Control Methods:
High-performance liquid chromatography (HPLC) provides a reliable method for monitoring product purity. A reverse phase (RP) HPLC method using:

  • Mobile phase: acetonitrile/water/phosphoric acid mixture
  • Alternative mobile phase for MS-compatible applications: acetonitrile/water/formic acid
  • Column: Newcrom R1 or similar reverse-phase column with low silanol activity

This analytical method allows for quality control during production and final product verification, ensuring consistent purity.

Drying Techniques:
Effective drying is crucial for product stability, particularly given the hygroscopic nature of sodium chloroacetate:

  • Vacuum drying at controlled temperatures
  • Fluid bed drying with humidity control
  • Specialized drying equipment with dust collection systems

Table 2: Typical Physical Specifications for High-Purity Sodium Chloroacetate

PropertySpecificationTest Method
AppearanceWhite to off-white crystalline powderVisual inspection
Assay≥98%HPLC
pH (5% solution)6.0-9.0pH meter
Water Content≤1.0%Karl Fischer titration
Chloroacetic Acid≤0.5%HPLC
Dichloroacetic Acid≤0.1%HPLC
Heavy Metals≤10 ppmICP-MS
Bulk Density850 kg/m³USP method

Yield Enhancement Strategies:
Several approaches have been developed to maximize production yield:

  • Precise stoichiometric control of reactants
  • Optimization of reaction temperature profiles
  • Minimization of side reactions through pH control
  • Efficient recovery systems for unreacted starting materials
  • Improved filtration and separation techniques

Recent patents describe specialized equipment designs featuring double-layer feeding bins with vibration mechanisms to prevent material adhesion, thereby improving material utilization and yield.

Herbicidal Mechanisms and Selectivity

Sodium chloroacetate functions as a precursor to several broad-spectrum herbicides, including dimethoate and benazoline. Its herbicidal activity arises from its role as an alkylating agent, which disrupts cellular processes in weeds by modifying proteins and nucleic acids [1] [2]. In pre-emergent applications, sodium chloroacetate-derived herbicides exhibit selectivity by targeting weed species while sparing crops like sunflowers. A 2023 study demonstrated that formulations containing sodium chloroacetate derivatives achieved over 90% weed control in clayey soils and 64% in sandy soils without injuring sunflower cultivars [2]. This selectivity stems from differential metabolic detoxification pathways between crops and weeds, though soil texture significantly influences efficacy due to variations in herbicide adsorption and mobility [2].

Role in Carboxymethylcellulose Production

Sodium chloroacetate is indispensable in synthesizing carboxymethylcellulose (CMC), a water-soluble polymer derived from cellulose. The process involves two stages:

  • Alkalization: Cellulose reacts with sodium hydroxide to form alkali cellulose.
  • Carboxymethylation: Alkali cellulose undergoes etherification with sodium chloroacetate, substituting hydroxyl groups with carboxymethyl (-CH~2~COO^−^) groups [1] [3] [5].

Research on banana stem cellulose revealed that increasing the sodium chloroacetate-to-cellulose ratio from 1:1 to 1:2 elevated the degree of substitution (DS) from 1.04 to 1.14, enhancing CMC’s solubility and viscosity [3]. Similarly, tapioca starch modified with 20% sodium chloroacetate achieved a DS of 0.38, resulting in a 74% solubility increase compared to native starch [5]. Table 1 summarizes key outcomes from these studies:

Table 1: Sodium Chloroacetate’s Impact on CMC Properties

SubstrateRatio (Cellulose:Sodium Chloroacetate)Degree of SubstitutionSolubility Increase
Banana stem cellulose1:11.0458%
Banana stem cellulose1:21.1465%
Tapioca starch1:1.5 (20% concentration)0.3874%

Pharmaceutical Intermediate Applications

In pharmaceutical synthesis, sodium chloroacetate serves as a building block for active pharmaceutical ingredients (APIs) and fine chemicals. Its carboxylation and alkylation reactions enable the production of thioglycolic acid (used in depilatory agents) and cyanoacetate (a precursor to malonic acid) [1] [4]. For example:

  • Reaction with sodium hydrosulfide yields thioglycolic acid (HSCH~2~CO~2~H), a key component in dermatological formulations [1].
  • Cyanide substitution produces sodium cyanoacetate (NCCH~2~CO~2~Na), which undergoes hydrolysis to malonic acid for anticoagulant synthesis [1] [4].

These pathways highlight sodium chloroacetate’s utility in constructing complex molecular architectures under mild reaction conditions.

Material Science and Polymer Modification

Sodium chloroacetate modifies polymer properties through carboxymethylation and crosslinking. In chitosan–cellulose sulfate–tripolyphosphate bead systems, sodium chloroacetate-derived groups enhance ionic crosslinking density, improving bead stability under physiological conditions [6]. Additionally, allyl chloroacetate copolymers exhibit altered thermal and mechanical behaviors due to chlorine’s electron-withdrawing effects, which influence radical copolymerization kinetics with vinyl acetate [7]. These modifications enable tailored materials for drug delivery and industrial coatings.

Primary enzymatic step: haloalkanoic-acid dehalogenation

  • The initial transformation is an enzymatic cleavage of the carbon–chlorine bond catalysed by haloalkanoic-acid dehalogenases produced by soil and aquatic bacteria [1] [2].
  • Hydrolytic dechlorination yields glycolic acid and inorganic chloride; the subsequent oxidation of glycolic acid to glyoxylic acid funnels carbon into the tricarboxylic-acid cycle, culminating in carbon dioxide and biomass formation [1] [2].

Aerobic mineralisation kinetics

  • In laboratory respirometry assays with mixed activated sludge, 69% biological oxygen demand was achieved within twenty-eight days, classifying the substance as readily biodegradable [3] [2].
  • Continuous-flow bioreactors inoculated with Xanthobacter autotrophicus strain GJ10 completely degraded 20 millimoles per litre within eight hours at a dilution rate of 0.016 h⁻¹ [4].
  • Reported pseudo-first-order half-lives in surface water range from six to thirty-six hours at 20 degrees Celsius, depending on inoculum density and nutrient status [1] [2].

Anaerobic degradation and methanogenesis

  • In methanogenic mixed cultures the compound undergoes reductive dechlorination followed by fermentation of glycolic acid to methane and carbon dioxide, reaching 95% total mineralisation in two days [2] [5].
  • Field microcosms from rice paddies displayed complete dissipation within seventy-two hours under flooded, anoxic conditions at 25 degrees Celsius [2].

Key microbial taxa

Isolate / consortiumHabitat of isolationReported maximum degradation rateReference
Xanthobacter autotrophicus GJ10Industrial wastewater3.2 millimoles litre⁻¹ h⁻¹ [4]15
Pseudomonas fluorescens strain F11Soil microflora1.7 millimoles litre⁻¹ day⁻¹ [6]9
Acinetobacter sp. CMDB-2Freshwater biofilm1.4 millimoles litre⁻¹ day⁻¹ [7]23

Influence of environmental factors

  • pH: Optimal enzymatic activity occurs between pH 6.5 and 8.5; acidic conditions (< pH 5) slow dehalogenation by up to 70% [1].
  • Temperature: The overall degradation rate approximately doubles with each 10 degrees Celsius increase up to 35 degrees Celsius [2].
  • Co-substrates: Co-metabolism with acetate or 1,2-dichloroethane enhances haloacid dehalogenase inducibility, shortening lag phases from twenty-four hours to four hours [4].

Aquatic and Terrestrial Ecotoxicity Profiles

Aquatic acute toxicity

Taxonomic groupRepresentative speciesEndpoint (median lethal or effect concentration)Exposure durationSource
FishPoecilia reticulata369 milligrams litre⁻¹ [8] [9]96 hours29 and 64
FishPimephales promelas145 milligrams litre⁻¹ [10]96 hours53
CrustaceanDaphnia magna88 milligrams litre⁻¹ [10] [9]48 hours53 and 64
AlgaScenedesmus subspicatus0.025 milligrams litre⁻¹ [1] [9]72 hours1 and 64
ProtozoanTetrahymena pyriformis83 milligrams litre⁻¹ (inhibitory concentration) [1]9 hours1

The pronounced algal sensitivity (four orders of magnitude lower than that of fish) reflects photosynthetic pathway inhibition by the compound’s strong electrophilicity [1] [11].

Chronic aquatic effects

  • Vibrio fischeri exhibited a twenty-two-hour no-observed-effect concentration of 10 milligrams litre⁻¹, indicating sustained bacterial luminescence inhibition at relatively low levels [1].
  • Zebrafish early-life-stage tests reported a no-observed-effect concentration for survival of < 25 milligrams litre⁻¹ over thirty-five days [12].

Terrestrial organism toxicity

Test organismMatrixEndpointResultSource
Eisenia fetida (earthworm)Artificial soilFourteen-day median lethal concentration> 1,000 milligrams kilogram⁻¹ [13]24
Eisenia fetidaArtificial soilSeven-day median lethal concentration> 1,000 milligrams kilogram⁻¹ [13]24
Eisenia fetidaArtificial soilFourteen-day median lethal concentration (chloroacetamide for comparison)44.67 milligrams kilogram⁻¹ [14]28

Risk characterisation

  • The ratio of the lowest reliable chronic no-observed-effect concentration for primary producers (5.8 micrograms litre⁻¹ [1]) to typical surface-water detections (< 1 microgram litre⁻¹ in monitoring studies [2]) provides a chronic risk quotient below unity, suggesting limited realistic aquatic risk under current usage patterns.
  • For soil macro-organisms the fourteen-day median lethal concentration exceeds predicted environmental soil concentrations by at least two orders of magnitude, indicating low terrestrial hazard potential [13].

Environmental Distribution Dynamics

Key physicochemical parameters

PropertyValueEnvironmental implicationSource
Water solubility820 grams litre⁻¹ at 20 °C [2]Favours partitioning to aqueous phases6
Log octanol–water partition coefficient–3.8 at 20 °C [15]Negligible bioaccumulation potential2
Organic-carbon normalised adsorption coefficient< 20 litres kilogram⁻¹ [1]Very high mobility in soils and sediments1
Henry’s law constant4.2 × 10⁻⁴ Pascal metres³ mole⁻¹ [1]Minimal volatilisation from water surfaces1

Multimedia partitioning

A Level-I fugacity model parameterised for temperate conditions predicted 100% of an emission pulse to reside in the water compartment at steady state, with negligible fractions in soil, sediment, or air [1].

Atmospheric fate

Gas-phase reaction with hydroxyl radicals proceeds with an estimated half-life of approximately ten days, representing the dominant atmospheric removal mechanism [1] [16]. Wet deposition following aerosol dissolution is expected to outpace photolysis.

Soil and groundwater behaviour

  • Because of its very low adsorption, the compound can migrate through permeable soils; however, its rapid biodegradation means that breakthrough to groundwater is typically limited to < 5% of applied mass in lysimeter studies [2].
  • Field dissipation trials in sandy loam reported dissipation half-lives of one to three days under spring conditions, controlled chiefly by microbial activity and soil moisture [2].

Mitigation Strategies for Agricultural Use

Run-off and erosion control

Vegetative measureTypical widthMean reduction of dissolved loadSupporting evidence
Native grass buffer strip4.6 metres62% [17]38
Native grass buffer strip9.1 metres78% [17]38
Riparian herbaceous strip (mixed Cynodon dactylon and Dichondra repens)5 metres70% [18]42

Buffer zones slow overland flow, promote sorption onto root mats, and lengthen residence times that allow microbial transformation [17] [19].

Microbial enhancement and bioremediation

  • Bioaugmentation: Inoculating contaminated run-off basins with Xanthobacter autotrophicus GJ10 accelerated complete mineralisation from eight days to less than one day at 25 degrees Celsius [4].
  • Biostimulation: Addition of glucose or simple organic carbon sources stimulates indigenous dehalogenating bacteria, cutting soil half-lives by 50% in sandy loam trials [20].
  • Biosurfactant-assisted flushing: Rhamnolipid amendment at 100 grams metre⁻³ improved desorption and biodegradation of residual sodium chloroacetate in clay loam plots by thirty-five per cent over ninety days [21].

Water-treatment measures for drainage ditches and canals

  • Biological sand filters seeded with haloacid-degrading consortia achieved 95% removal from agricultural drainage water within six hours hydraulic residence time [22].
  • Enhanced coagulation using alum at optimised pH reduced precursor organic carbon, thereby indirectly lowering formation of haloacetic acids such as sodium chloroacetate in downstream potable-water systems [23].

Application-site management

  • Establish no-spray buffer widths of at least five metres adjacent to surface water to intercept potential spray drift and run-off [19].
  • Employ low-pressure, coarse-droplet nozzles and shielded booms to minimise off-target emission. Comparative trials recorded a 60% decrease in down-wind deposition relative to conventional flat-fan equipment [24].
  • Integrate non-chemical weed-management tactics (cover crops, mechanical cultivation) to reduce reliance on contact herbicides, thereby lowering cumulative environmental loading [18] [25].

Regulatory and monitoring considerations

National surface-water quality objectives use the most sensitive chronic no-observed-effect concentration for primary producers (5.8 micrograms litre⁻¹ [1]) divided by an uncertainty factor of 10, yielding a working target of 0.58 micrograms litre⁻¹. Routine monitoring in European river-basin districts seldom exceeds 0.2 micrograms litre⁻¹, demonstrating that current mitigation frameworks are generally effective [11].

Physical Description

Sodium chloroacetate is a white colored powdered solid. It is soluble in water. It may be toxic ingestion or inhalation. It is used to make weed killers, dyes and pharmaceuticals.
DryPowder; OtherSolid; PelletsLargeCrystals
COLOURLESS CRYSTALS OR WHITE POWDER.

Vapor Density

Relative vapor density (air = 1): 3.26

UNII

8D9PZU6L69

Related CAS

79-11-8 (Parent)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Vapor Pressure

Vapor pressure at 25 °C: negligible

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

3926-62-3

Wikipedia

Sodium chloroacetate

Use Classification

Agrochemicals -> Herbicides

General Manufacturing Information

All other basic organic chemical manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Printing ink manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
Textiles, apparel, and leather manufacturing
Acetic acid, 2-chloro-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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